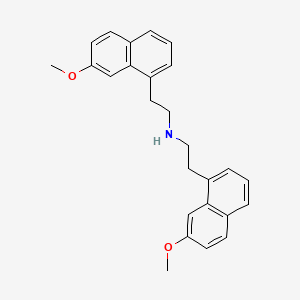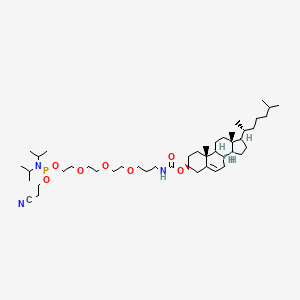![molecular formula C20H35NO12 B569571 Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui CAS No. 122037-04-1](/img/structure/B569571.png)
Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the acetylation of a precursor molecule using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
科学的研究の応用
Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui can be compared with other acetylated compounds such as N-Acetylcysteine and N-Acetylserotonin. These compounds share some structural similarities but differ in their specific functional groups and reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development will likely uncover even more applications and benefits of this intriguing compound.
特性
CAS番号 |
122037-04-1 |
|---|---|
分子式 |
C20H35NO12 |
分子量 |
481.495 |
IUPAC名 |
N-[(2R,3S,4S,6S)-6-[(2R,3S,4R,5R)-4,5-dihydroxy-1-oxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl]acetamide |
InChI |
InChI=1S/C20H35NO12/c1-7(23)14(25)19(33-13-5-11(21-10(4)24)15(26)8(2)30-13)12(6-22)32-20-18(29)17(28)16(27)9(3)31-20/h6-9,11-20,23,25-29H,5H2,1-4H3,(H,21,24)/t7-,8-,9-,11+,12+,13+,14-,15-,16-,17+,18-,19-,20+/m1/s1 |
InChIキー |
MLGMZDTUNOYOGF-NVQICSPVSA-N |
SMILES |
CC1C(C(CC(O1)OC(C(C=O)OC2C(C(C(C(O2)C)O)O)O)C(C(C)O)O)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)





![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride](/img/structure/B569505.png)


